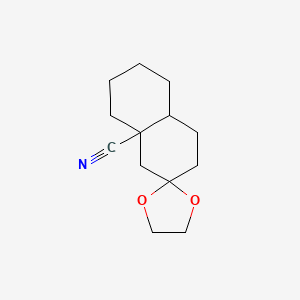
8A-Cyano-2-decalone ethylene ketal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8A-Cyano-2-decalone ethylene ketal is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.302 g/mol . This compound is known for its unique structure, which includes a cyano group and an ethylene ketal moiety. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8A-Cyano-2-decalone ethylene ketal typically involves the reaction of 8A-Cyano-2-decalone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with ethylene glycol to form the ketal. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reactants and catalysts.
化学反応の分析
Types of Reactions: 8A-Cyano-2-decalone ethylene ketal undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The ketal moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alcohols and amines can react with the ketal moiety under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted ketals depending on the nucleophile used.
科学的研究の応用
8A-Cyano-2-decalone ethylene ketal is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-catalyzed reactions involving ketals.
Medicine: Potential use in drug design and development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8A-Cyano-2-decalone ethylene ketal involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ketal moiety can undergo hydrolysis to form the corresponding ketone and alcohol. These reactions are catalyzed by enzymes or chemical catalysts, leading to the formation of various products that can exert biological or chemical effects .
類似化合物との比較
- 4Alpha-Acetoxy-Delta5-Cholestene-3-One Ethylene Ketal
- 2-Chlorobenzaldehyde Ethylene Ketal
- Benzoin Ethylene Ketal
- 3,5,5,8,8-Pentamethyl-2-Decalone
- 2-Cyclopenten-1-One Ethylene Ketal
Comparison: 8A-Cyano-2-decalone ethylene ketal is unique due to the presence of both a cyano group and an ethylene ketal moiety. This combination imparts distinct chemical properties, making it a valuable compound for various research applications. In contrast, similar compounds may lack one of these functional groups, resulting in different reactivity and applications.
特性
CAS番号 |
25578-12-5 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
spiro[1,2,3,4,5,7,8,8a-octahydronaphthalene-6,2'-1,3-dioxolane]-4a-carbonitrile |
InChI |
InChI=1S/C13H19NO2/c14-10-12-5-2-1-3-11(12)4-6-13(9-12)15-7-8-16-13/h11H,1-9H2 |
InChIキー |
XDZWVZVEAHGFPL-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC3(CCC2C1)OCCO3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















